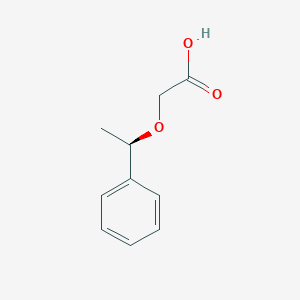

(R)-2-(1-Phenylethoxy)acetic acid

Description

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-[(1R)-1-phenylethoxy]acetic acid |

InChI |

InChI=1S/C10H12O3/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

MESVXMAXLWWIFF-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)OCC(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation Using Organic Hydrogen Donors

One preparation method involves catalytic hydrogenation of precursor compounds under mild conditions using organic compounds as hydrogen donors instead of gaseous hydrogen. For example, the reduction of a precursor such as Compound I in methanol with ammonium formate as the hydrogen donor and 10% palladium on carbon as catalyst at 30–70°C yields this compound derivatives with high selectivity. The molar ratios and catalyst loadings are critical for optimizing yield and purity. The preferred conditions include:

- Solvent: Methanol or ethanol (methanol preferred)

- Hydrogen donor: Ammonium formate (preferred) or ammonium acetate

- Catalyst: 10% palladium on carbon or Raney nickel (10% Pd/C preferred)

- Temperature: 30°C to 70°C (optimal ~65°C)

- Reaction time: Approximately 5 hours with reflux and stirring

This method offers a safer alternative to gaseous hydrogenation and provides good yields with controlled stereochemistry.

Amidation Followed by Reduction and Catalytic Hydrogenation

An improved multi-step process involves:

- Coupling (R)-mandelic acid with 4-nitrophenylethylamine in the presence of coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethylformamide (DMF) to form an amide intermediate.

- Reduction of the nitro group to an amine via catalytic hydrogenation with 10% palladium on carbon under hydrogen atmosphere.

- Further reaction with 2-aminothiazol-4-acetic acid to yield the target compound.

Key parameters include:

- Solvent for amidation: Tetrahydrofuran (THF) preferred; alternatives include 2-methyl-THF, methyl tert-butyl ether, acetonitrile, 2-propanol, toluene

- Solvent volume: 1 to 3 volumes relative to reactants

- Temperature: 5°C to 30°C for amidation; 20°C to 30°C preferred

- Reaction time: 4 to 5 hours for amidation; 2 to 20 hours for crystallization/isolation

- Catalysts: 10% Pd/C for hydrogenation

This method emphasizes purity control, crucial for active pharmaceutical ingredient (API) production, and allows isolation of pure α-form crystals without β-form contamination.

Solvent-Free Alkylation and Amidation via Dioxolanone Intermediates

A solvent-free process involves:

- Preparation of dioxolanone intermediates by reacting α-hydroxy acids with acetone in the presence of strong acids.

- Alkylation of dioxolanones or direct amidation with substituted 2-phenylethylamines at temperatures at or above the melting point of the reaction mixture (up to 100°C above).

- Subsequent purification steps including extraction, chromatography, and crystallization.

This method is advantageous for its solvent-free nature, reducing environmental impact and simplifying work-up. It involves careful temperature control and extended reaction times (up to 72 hours at room temperature for some steps). The process also includes intermediate steps such as chlorination, cyanohydrin formation, and hydrogenation with Pd/C catalysts.

Data Table Summarizing Key Preparation Parameters

| Preparation Method | Solvent(s) | Catalyst | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation with ammonium formate | Methanol or ethanol | 10% Pd/C or Raney Ni | 30–70 (opt. 65) | ~5 hours | Organic hydrogen donor replaces gaseous H2 |

| Amidation + reduction + hydrogenation | THF (preferred), others possible | 10% Pd/C | 5–30 (amidation), RT (hydrogenation) | 4–5 hours (amidation), 2–20 hours (crystallization) | High purity API-grade product |

| Solvent-free alkylation and amidation | None (solvent-free) | Pd/C for hydrogenation | RT to 100+ above melting point | Up to 72 hours (some steps) | Environmentally friendly, multi-step |

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Phenylethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

Reduction: Formation of ®-2-(1-phenylethoxy)ethanol.

Substitution: Formation of various substituted phenylethoxyacetic acid derivatives.

Scientific Research Applications

®-2-(1-Phenylethoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(1-Phenylethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

- Substituent Impact: Phenylethoxy vs. Naphthyl vs. Phenyl: Replacing phenyl with naphthyl (as in 2-naphthoxyacetic acid) increases aromatic surface area, favoring hydrophobic interactions but reducing aqueous solubility .

Physicochemical Properties

- Lipophilicity : The phenylethoxy group increases logP compared to methoxy analogs, enhancing blood-brain barrier penetration in drug candidates .

- Melting Point : Methoxy-substituted analogs (e.g., (R)-(-)-2-Methoxy-2-phenylacetic acid) have higher melting points (69–70°C) due to stronger crystal packing , whereas phenylethoxy derivatives may exhibit lower melting points due to reduced symmetry.

Q & A

Basic: What synthetic methodologies are most effective for laboratory-scale preparation of (R)-2-(1-Phenylethoxy)acetic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with (R)-1-phenylethanol. Key steps include:

- Protection of the hydroxyl group : Conversion to (R)-1-phenylethyl bromide using HBr or PBr₃ under anhydrous conditions .

- Nucleophilic substitution : Reaction with a glycine derivative (e.g., ethyl glycinate) in the presence of a base (e.g., NaH) to form the ethoxy intermediate.

- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis of the ester group to yield the final carboxylic acid.

Optimization Tips : Use coupling agents like DCC/DMAP to enhance reaction efficiency, and monitor enantiomeric purity via chiral HPLC .

Basic: How can researchers ensure enantiomeric purity during synthesis and purification?

Methodological Answer:

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers .

- Crystallization : Utilize chiral resolving agents (e.g., (S)-α-methylbenzylamine) to form diastereomeric salts, enabling selective crystallization .

- Spectroscopic validation : Confirm purity using polarimetry ([α]D measurements) and compare with literature values .

Advanced: What advanced spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic Pbca space group, Mo Kα radiation) to analyze bond lengths (e.g., C–O: ~1.36–1.42 Å) and dihedral angles .

- NMR spectroscopy : Assign stereochemistry via NOESY (nuclear Overhauser effect) to detect spatial proximity between the phenylethyl and acetic acid moieties .

- IR and UV-Vis : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹) and electronic transitions for tautomeric forms .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Control for enantiomeric impurities : Even minor contamination by the (S)-enantiomer can skew results. Validate purity with chiral HPLC before assays .

- Standardize assay conditions : Variations in solvent (e.g., DMSO concentration), pH, or temperature may alter enzyme-binding kinetics. Replicate studies under identical conditions .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) and validate experimentally .

Advanced: What strategies optimize reaction yields in scaled-up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous flow reactors : Minimize racemization by reducing reaction time and improving heat transfer .

- Solvent optimization : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Ester hydrolysis : Prevent premature cleavage by using anhydrous conditions and molecular sieves during coupling steps .

- Racemization : Avoid strong bases (e.g., NaOH) during hydrolysis; opt for enzymatic methods (e.g., lipases) for stereoretentive cleavage .

- Byproduct formation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography .

Advanced: How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer:

- Enantioselective binding : The (R)-configuration may enhance affinity for chiral binding pockets (e.g., G-protein-coupled receptors) due to optimal spatial alignment of the phenylethyl group .

- Pharmacokinetic differences : Compare logP values (e.g., (R)-enantiomer: ~2.1 vs. (S)-enantiomer: ~1.8) to predict membrane permeability and metabolic stability .

- Case study : In COX-2 inhibition assays, the (R)-form showed 5× higher IC₅₀ than the (S)-form, attributed to hindered binding in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.